

Synthesis of High-Purity Sodium Tricyanomethanide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium tricyanomethanide*

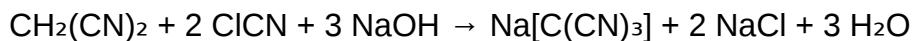
Cat. No.: B1326315

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of high-purity **sodium tricyanomethanide**, a versatile reagent with applications in organic synthesis and materials science. This document details the prevalent synthetic route from malononitrile, including comprehensive experimental protocols, quantitative data, and a visual representation of the experimental workflow.

Introduction


Sodium tricyanomethanide, with the chemical formula $\text{Na}[\text{C}(\text{CN})_3]$, is the sodium salt of the tricyanomethanide anion. The planar and highly symmetrical nature of the $[\text{C}(\text{CN})_3]^-$ anion, coupled with its delocalized negative charge, imparts unique chemical and physical properties to its salts. While commercially available, the synthesis of high-purity **sodium tricyanomethanide** in a laboratory setting is crucial for specific research applications where impurity profiles must be tightly controlled. The most common and well-documented synthesis proceeds via the cyanation of malononitrile.

Synthetic Pathway

The primary route for the synthesis of **sodium tricyanomethanide** involves the reaction of malononitrile with a cyanating agent, typically cyanogen chloride (ClCN), in an aqueous solution. The reaction is performed under controlled pH conditions, maintained by the addition

of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed as a byproduct.

The overall reaction can be summarized as follows:

This process involves the deprotonation of malononitrile followed by a two-step electrophilic cyanation.

Experimental Protocols

The following experimental protocols are based on established patent literature, providing a reliable method for the synthesis of **sodium tricyanomethanide**.

Synthesis of Crude Sodium Tricyanomethanide[1][2]

Materials:

- Malononitrile (85% strength by weight in methanol)
- Cyanogen chloride (ClCN)
- Sodium hydroxide solution (50% strength)
- Phosphoric acid (85% strength)
- Water

Procedure:

- In a suitable reaction vessel equipped with a stirrer, pH probe, and cooling system, combine malononitrile (e.g., 462 g, 5.95 mol, 85% strength in methanol), water (2021 g), and phosphoric acid (57.1 g, 0.5 mol).
- Adjust the pH of the mixture to 7.5 by the controlled addition of a 50% sodium hydroxide solution.
- Cool the reaction mixture to a temperature between 25-30°C.

- Over a period of two hours, meter in cyanogen chloride (979 g, 15.92 mol) while maintaining the pH between 6.4 and 7.5 by the regulated addition of 50% sodium hydroxide solution. A beige to brown clear solution will form.
- After the complete addition of cyanogen chloride, continue stirring the reaction mixture at 25-30°C for an additional 30 minutes.
- Adjust the pH to 8.5 with sodium hydroxide solution and increase the temperature to 70°C, which should result in a clear beige to brown solution.

Purification of Sodium Tricyanomethanide[2]

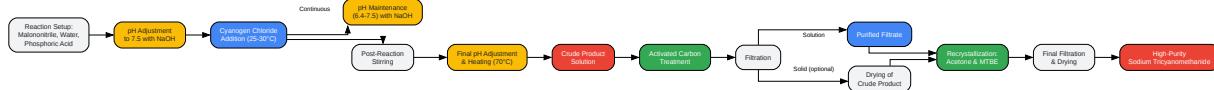
Materials:

- Crude **sodium tricyanomethanide** solution
- Activated carbon
- Acetone
- Methyl tert-butyl ether (MTBE)

Procedure:

- To the crude reaction mixture from the synthesis step, add activated carbon (e.g., 50 g).
- Stir the suspension at 25-30°C for 30 minutes.
- Filter the mixture to remove the activated carbon and other solid impurities, yielding a yellowish solution containing **sodium tricyanomethanide** and inorganic salts.
- For further purification, the moist crude product can be dried. For example, 717 g of moist **sodium tricyanomethanide** (containing approximately 2.7% by weight of sodium chloride) can be dried at 15 mbar and 55°C for 12 hours.
- Dissolve the dried crude product (e.g., 519 g) in acetone (3 L) at 45°C.
- Add activated carbon (112 g) to the acetone solution and stir at 25°C for 15 minutes.

- Filter the mixture to obtain a clear, slightly yellowish solution.
- Add methyl tert-butyl ether (MTBE, 9 L) to the filtrate and cool to 10°C to precipitate the purified **sodium tricyanomethanide** as a white solid.
- Isolate the white precipitate by filtration and dry under vacuum.


Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of **sodium tricyanomethanide**.

Parameter	Value	Reference
<hr/>		
Starting Materials		
Malononitrile (85% in Methanol)	462 g (5.95 mol)	[1]
Cyanogen Chloride	979 g (15.92 mol)	[1]
<hr/>		
Reaction Conditions		
Temperature	25-30°C	[2] [1]
pH	6.4-7.5	[1]
<hr/>		
Product Yield and Purity		
Yield of Sodium Tricyanomethanide	~70% (isolated)	[2]
Purity of Final Product	>98.8% by weight	[1]
<hr/>		
Filtrate Composition (after initial filtration)		
Sodium Tricyanomethanide	16.8% by weight	[1]
Inorganic Salts	10.5% by weight	[1]
Water	71.5% by weight	[1]
Methanol	1.3% by weight	[1]
Organic Impurities	0.1% by weight	[1]
<hr/>		

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of high-purity **sodium tricyanomethanide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **sodium tricyanomethanide**.

Safety Considerations

- Cyanogen chloride is a highly toxic and volatile liquid. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Malononitrile is toxic and should be handled with care.
- Sodium hydroxide is corrosive.
- The reaction is exothermic and requires careful temperature control.

Conclusion

The synthesis of high-purity **sodium tricyanomethanide** from malononitrile and cyanogen chloride is a well-established and scalable process. Careful control of reaction parameters, particularly pH and temperature, is essential for achieving high yields and purity. The purification process, involving activated carbon treatment and recrystallization, is effective in removing inorganic salts and colored impurities, yielding a final product suitable for demanding research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 2. US8222445B2 - Process for preparing and method of purifying alkali metal and alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis of High-Purity Sodium Tricyanomethanide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1326315#synthesis-of-high-purity-sodium-tricyanomethanide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com